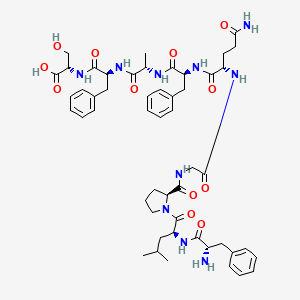
Chemerin-9, Mouse
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Chemerin-9, Mouse” is a complex organic molecule. It is characterized by multiple amino acid residues and phenyl groups, indicating its potential role in biological systems, possibly as a peptide or protein fragment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions to ensure the correct stereochemistry and functional group placement. Common methods include:
Peptide Bond Formation: Using coupling reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form amide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups like Boc or Fmoc to protect amino groups during intermediate steps.
Purification: Techniques such as HPLC or crystallization to purify the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase synthesis techniques to build the peptide chain step-by-step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the phenyl groups or amino acid residues.
Reduction: Reduction reactions could target carbonyl groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound, given its peptide-like structure, could have several applications:
Biochemistry: Studying protein-protein interactions or enzyme-substrate dynamics.
Medicine: Potential use in drug development, particularly in designing peptide-based therapeutics.
Industry: Applications in biotechnology, such as in the production of bioactive peptides.
Mechanism of Action
The mechanism of action for such a compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The multiple amino acid residues suggest it could mimic natural peptides, binding to active sites or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids, often used in research and medicine.
Proteins: Larger, more complex molecules with similar functional groups.
Synthetic Polypeptides: Engineered molecules designed to mimic natural peptides.
Uniqueness
This compound’s uniqueness lies in its specific sequence and stereochemistry, which could confer unique biological activity or stability compared to other peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H68N10O12/c1-30(2)24-39(59-45(66)35(52)25-32-14-7-4-8-15-32)50(71)61-23-13-20-41(61)49(70)54-28-43(64)56-36(21-22-42(53)63)46(67)58-37(26-33-16-9-5-10-17-33)47(68)55-31(3)44(65)57-38(27-34-18-11-6-12-19-34)48(69)60-40(29-62)51(72)73/h4-12,14-19,30-31,35-41,62H,13,20-29,52H2,1-3H3,(H2,53,63)(H,54,70)(H,55,68)(H,56,64)(H,57,65)(H,58,67)(H,59,66)(H,60,69)(H,72,73)/t31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNIVNOHMNNKET-YOPQPAPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H68N10O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
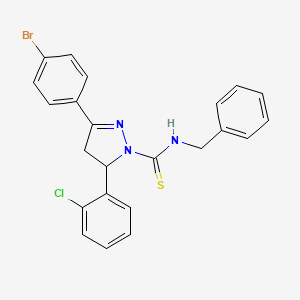
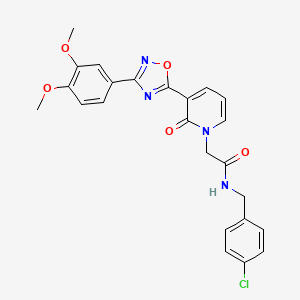
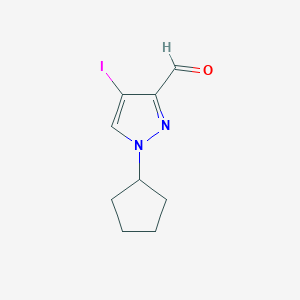
![1-methyl-3-[(morpholin-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2739403.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2739406.png)
![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)
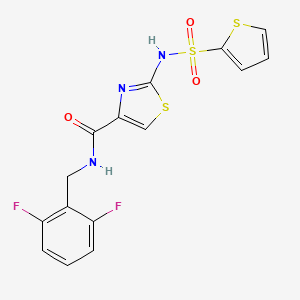

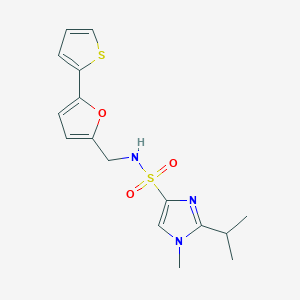
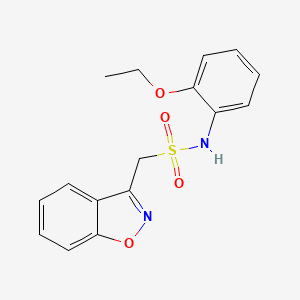
![1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
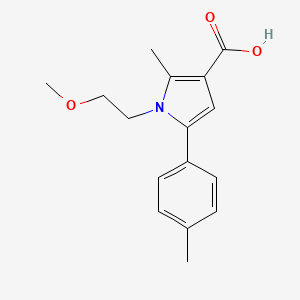
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
